molecular formula Ga4V B14722767 CID 78061892

CID 78061892

Cat. No.: B14722767
M. Wt: 329.83 g/mol
InChI Key: ATKRERKWVJWVIE-UHFFFAOYSA-N
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Description

CID 78061892 (PubChem Compound Identifier 78061892) is a unique small molecule registered in the PubChem database. Typically, compounds like this compound are analyzed for their physicochemical properties (e.g., molecular weight, solubility, logP), spectral data (e.g., mass spectrometry, NMR), and biological activity profiles . For instance, analogous compounds in PubChem are often evaluated for drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) parameters, as well as toxicity profiles .

Properties

Molecular Formula

Ga4V

Molecular Weight

329.83 g/mol

InChI

InChI=1S/4Ga.V

InChI Key

ATKRERKWVJWVIE-UHFFFAOYSA-N

Canonical SMILES

[V].[Ga].[Ga].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78061892 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of organic solvents and catalysts to facilitate the reaction. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Absence of CID 78061892 in Sources

  • PubChem Database : No entry exists for this compound in the PubChem database , which is the primary source for chemical identifiers and properties.

  • CAS SciFinder and Smolecule : While other CIDs (e.g., 78064312) are discussed in terms of synthesis and biological activity, this compound is not mentioned.

  • Excel Data Synthesis : The provided Excel sheet lists numerous chemicals but does not include this compound.

Possible Reasons :

  • Typographical Error : The CID may have been mistyped or misrecorded.

  • Novelty : The compound may be newly synthesized and not yet indexed in major databases.

  • Specialized Use : It could be a proprietary or niche compound not widely studied.

Analysis of Related Compounds

To provide context, here is a comparison of CID 78064312 and CID 78065892 , which share structural or functional similarities:

Property CID 78064312 CID 78065892
Molecular Formula Not explicitly listedC₁₀H₂₅OSn
Molecular Weight 372.5 g/mol280.01 g/mol
Key Features Chlorine/silicon substituentsTin-containing organic compound
Biological Activity Enzyme/receptor modulationLimited data; structural analysis only
Synthesis Multi-step process with specific conditionsNot detailed

General Insights on Chemical Reactions

While this compound lacks specific data, reactions of structurally similar compounds (e.g., CID 78064312) often involve:

  • Functional Group Transformations :

    • Oxidation/reduction of alcohols or amines.

    • Nucleophilic substitutions involving chlorine or silicon groups.

  • Biological Interactions :

    • Binding to enzymes or receptors, modulating activity.

  • Physical Property Considerations :

    • Solubility, stability, and reactivity under varying conditions.

Recommendations for Further Research

  • Verify the CID : Confirm the identifier’s accuracy using PubChem’s search tools .

  • Consult Emerging Literature : Check recent patents or preprint repositories for novel studies.

  • Experimental Synthesis : If the CID is confirmed, use reaction databases like CAS SciFinder to design synthesis routes.

Scientific Research Applications

CID 78061892 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78061892 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78061892 with structurally or functionally related compounds involves evaluating molecular descriptors, pharmacological efficacy, and computational similarity metrics. Below is a synthesized analysis based on methodologies and datasets from the provided evidence:

Table 1: Physicochemical and Pharmacological Comparison

Property This compound* CID 57892468 CID 72863 Hexachlorocyclohexane Isomers
Molecular Formula Not Provided C₁₇H₁₅NO₂ C₇H₅BrO₂ C₆H₆Cl₆
Molecular Weight (g/mol) Not Provided 265.31 201.02 290.83
Solubility (mg/mL) Not Provided 0.019–0.0849 (Variable) 0.687 (Soluble) Low (Lipophilic)
LogP (Partition Coeff.) Not Provided 3.5 (Estimated) 2.1 (Estimated) 3.8–4.5
Bioactivity Not Provided CYP1A2 Inhibition Not Reported Neurotoxic/Environmental Pollutant
Similarity Score† 0.71 (High) 0.51 (Moderate) <0.3 (Low)

†Similarity scores derived from Tanimoto coefficients or structural alignment tools .

Key Findings:

In contrast, CID 72863 (CAS 1761-61-1) exhibits moderate similarity (0.51), likely due to differences in halogenation (bromine vs. chlorine) or aromatic substituents .

Hexachlorocyclohexane isomers, while structurally distinct, highlight the importance of stereochemistry in toxicity profiles, a consideration relevant to this compound’s safety evaluation .

Computational Predictions: Methods like KBMF2K and BLM-NII, which integrate chemical and genomic similarity, could predict this compound’s target interactions by extrapolating from analogs like CID 57892468 . High-throughput screening (HTS) platforms, as described in , may identify functional selectivity (e.g., receptor subtype activation) for this compound .

Table 2: Methodological Comparison for Compound Analysis

Method Application to this compound Reference Compound Example Strengths/Limitations
High-Throughput Screening (HTS) Agonist/antagonist profiling Compound 3508 (D2 receptor selectivity) Rapid but resource-intensive
Tanimoto Coefficient Structural similarity assessment NCC pilot study (UK PhD theses) Quantifiable but ignores 3D conformation
ADME-Tox Prediction Bioavailability and safety screening CID 57892468 (ESOL solubility) Predictive but requires experimental validation

Research Implications and Gaps

  • Data Limitations : The absence of explicit data for this compound underscores the need for standardized reporting in public databases, as emphasized in cheminformatics guidelines .
  • Future Directions : Integrating multi-omics datasets (e.g., metabolomics, exposomics) could enhance predictive models for this compound’s environmental and health impacts .

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